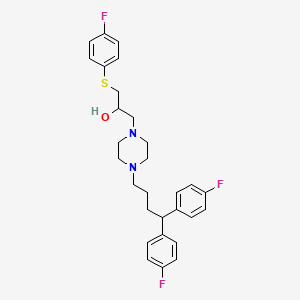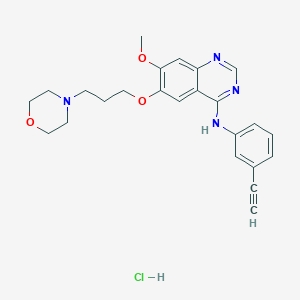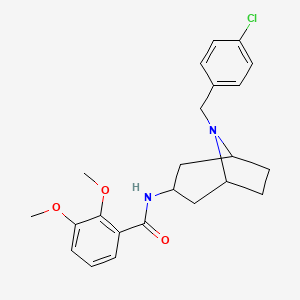
Disodium tetrachlorofluorescein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium tetrachlorofluorescein is a synthetic organic compound with the molecular formula C20H6Cl4Na2O5. It is a derivative of fluorescein, a well-known fluorescent dye. This compound is characterized by the presence of four chlorine atoms attached to the fluorescein structure, which significantly alters its chemical and physical properties. This compound is commonly used in various scientific and industrial applications due to its unique fluorescence properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of disodium tetrachlorofluorescein typically involves the chlorination of fluorescein. The process begins with the reaction of resorcinol with phthalic anhydride to form fluorescein. This intermediate is then subjected to chlorination using chlorine gas or other chlorinating agents under controlled conditions to introduce four chlorine atoms into the molecule. The final step involves the neutralization of the chlorinated product with sodium hydroxide to form the disodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: Disodium tetrachlorofluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced fluorescein derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tetrachlorofluorescein quinone, while reduction can yield hydrofluorescein derivatives.
Aplicaciones Científicas De Investigación
Disodium tetrachlorofluorescein has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.
Biology: Employed as a fluorescent probe for imaging and detecting biological molecules and structures.
Medicine: Utilized in diagnostic assays and as a marker in medical imaging techniques.
Industry: Applied in the manufacturing of dyes, pigments, and other fluorescent materials.
Mecanismo De Acción
The mechanism of action of disodium tetrachlorofluorescein is primarily based on its fluorescence properties. When exposed to light of a specific wavelength, the compound absorbs the light energy and re-emits it at a different wavelength, producing fluorescence. This property is exploited in various applications, such as imaging and detection. The molecular targets and pathways involved in its action depend on the specific application and the environment in which it is used.
Comparación Con Compuestos Similares
Fluorescein: The parent compound of disodium tetrachlorofluorescein, widely used in similar applications.
Phloxine B: A halogenated fluorescein derivative with similar fluorescence properties.
Eosin Y: Another fluorescein derivative used in biological staining and imaging.
Uniqueness: this compound is unique due to the presence of four chlorine atoms, which enhance its fluorescence properties and make it more suitable for specific applications, such as pH-sensitive probes and antibacterial agents .
Propiedades
| 77262-35-2 | |
Fórmula molecular |
C20H6Cl4Na2O5 |
Peso molecular |
514.0 g/mol |
Nombre IUPAC |
disodium;2,3,4,5-tetrachloro-6-(3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H8Cl4O5.2Na/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13-9-3-1-7(25)5-11(9)29-12-6-8(26)2-4-10(12)13;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 |
Clave InChI |
ZPQRUPKDFCLRGW-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=C2C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)




![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)

